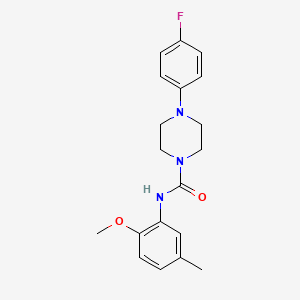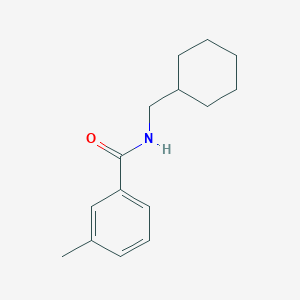
3-(4-fluorobenzyl)-5-(2-methylbenzylidene)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorobenzyl)-5-(2-methylbenzylidene)-2,4-imidazolidinedione is a synthetic compound that has been studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as FBMIMB and has been synthesized using various methods in the laboratory.
科学研究应用
FBMIMB has been studied for its potential applications in various fields of science, including medicinal chemistry and pharmacology. It has been found to exhibit potent anticonvulsant and analgesic activities in animal models. FBMIMB has also been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.
作用机制
The mechanism of action of FBMIMB is not fully understood. However, it has been suggested that FBMIMB exerts its pharmacological effects by modulating the activity of ion channels and receptors in the central nervous system. FBMIMB has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity in the brain. This may explain its anticonvulsant and analgesic activities.
Biochemical and Physiological Effects:
FBMIMB has been shown to produce various biochemical and physiological effects in animal models. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in the brain and peripheral tissues. FBMIMB has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. These effects suggest that FBMIMB may have therapeutic potential for the treatment of various diseases, including neurodegenerative disorders and cancer.
实验室实验的优点和局限性
One of the advantages of FBMIMB is its high potency and selectivity for specific targets in the central nervous system. This makes it a valuable tool for studying the role of ion channels and receptors in various physiological and pathological processes. However, one of the limitations of FBMIMB is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. This may also limit its use in certain experimental settings.
未来方向
There are several future directions for the study of FBMIMB. One area of research is the development of novel analogs with improved pharmacological properties, such as increased solubility and selectivity. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological effects of FBMIMB. This may involve the use of advanced techniques, such as X-ray crystallography and molecular modeling. Finally, the therapeutic potential of FBMIMB for the treatment of various diseases, including neurodegenerative disorders and cancer, should be further explored using animal models and clinical trials.
合成方法
FBMIMB can be synthesized using various methods, including the condensation reaction of 4-fluorobenzylamine and 2-methylbenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of 4-fluorobenzylamine and 2-methylbenzaldehyde in the presence of sodium methoxide, which produces FBMIMB in high yield.
属性
IUPAC Name |
(5E)-3-[(4-fluorophenyl)methyl]-5-[(2-methylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-12-4-2-3-5-14(12)10-16-17(22)21(18(23)20-16)11-13-6-8-15(19)9-7-13/h2-10H,11H2,1H3,(H,20,23)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZANZRCEGDBGQ-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5308727.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-methylglycinamide](/img/structure/B5308741.png)
![2-[2,4-dichloro-6-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B5308744.png)
![4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5308752.png)
![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5308755.png)

![methyl 4-{5-[(5-imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5308765.png)


![5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5308802.png)
![2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N,N-dimethylpropanamide](/img/structure/B5308810.png)
![methyl 2-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5308817.png)
![1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5308824.png)